molecular formula C15H24O8 B11942166 Tetraethyl propane-1,2,2,3-tetracarboxylate CAS No. 7460-75-5

Tetraethyl propane-1,2,2,3-tetracarboxylate

Cat. No.: B11942166
CAS No.: 7460-75-5
M. Wt: 332.35 g/mol
InChI Key: MWRALIMEHCNIJC-UHFFFAOYSA-N
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Description

Tetraethyl propane-1,2,2,3-tetracarboxylate (CAS 7460-75-5) is an ester derivative of propane tetracarboxylic acid, featuring four ethyl ester groups at the 1, 2, 2, and 3 positions of the propane backbone. Its molecular formula is C₁₅H₂₄O₈, with a molecular weight of 332.35 g/mol . The compound is structurally characterized by its branched carboxylate groups, which influence its physical and chemical properties, including solubility, stability, and reactivity. It is primarily used as a synthetic intermediate in organic chemistry and materials science, particularly in the development of metal-organic frameworks (MOFs) .

Properties

IUPAC Name

tetraethyl propane-1,2,2,3-tetracarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H24O8/c1-5-20-11(16)9-15(13(18)22-7-3,14(19)23-8-4)10-12(17)21-6-2/h5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRALIMEHCNIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC(=O)OCC)(C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60225575
Record name Tetraethyl propane-1,2,2,3-tetracarboxylate
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Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7460-75-5
Record name 1,2,2,3-Tetraethyl 1,2,2,3-propanetetracarboxylate
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Record name Tetraethyl propane-1,2,2,3-tetracarboxylate
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Record name Tetraethyl propane-1,2,2,3-tetracarboxylate
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Record name TETRAETHYL PROPANE-1,2,2,3-TETRACARBOXYLATE
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Preparation Methods

Reaction Conditions

  • Catalyst : Concentrated sulfuric acid (10–15 mol%) or p-toluenesulfonic acid (PTSA).

  • Solvent : Ethanol (neat or anhydrous).

  • Temperature : Reflux (78–85°C) for 12–24 hours.

  • Molar Ratio : 1:4.2 (acid:ethanol) to drive equilibrium toward ester formation.

Mechanism

The reaction follows the PADPED mechanism:

  • Protonation of the carboxylic acid.

  • Nucleophilic attack by ethanol.

  • Deprotonation to form a tetrahedral intermediate.

  • Protonation of the hydroxyl group.

  • Elimination of water.

  • Deprotonation to yield the ester.

Purification

  • Distillation : Fractional distillation under reduced pressure (15–20 mmHg) isolates the product (bp 160–165°C).

  • Yield : 72–85% after purification.

Electrochemical Synthesis via Malonate Ester Coupling

Electrolytic dehydrodimeric coupling of diethyl malonate offers a scalable route, as detailed in US4076601A :

Electrolysis Setup

ParameterSpecification
Anode/CathodePlatinum electrodes
ElectrolyteSodium iodide (0.1–0.4 M)
SolventAnhydrous ethanol
Temperature70–80°C
Current Density5–20 mA/cm²
Duration10–15 hours

Reaction Pathway

  • Oxidation at the anode generates malonate radicals.

  • Coupling forms ethane-1,1,2,2-tetracarboxylate intermediates.

  • Rearrangement yields the propane derivative via alkyl migration.

Advantages

  • Atom Economy : No stoichiometric reagents required.

  • Yield : 68–78% with >95% purity after recrystallization.

Alkylation of Malonate Esters

A Michael addition-based approach is described in WO2009004643A2 :

Stepwise Synthesis

  • Michael Addition : Diethyl malonate reacts with ethyl acrylate in THF using 1,8-diazabicycloundec-7-ene (DBU) as a base.

  • Alkylation : The intermediate is treated with ethyl bromoacetate (1.2 eq) at 60°C for 8 hours.

  • Cyclization : Intramolecular esterification under acidic conditions (HCl/EtOH).

Optimization Data

ParameterOptimal ValueEffect on Yield
DBU Concentration20 mol%Maximizes regioselectivity
Temperature60°CReduces side products
Reaction Time8 hoursBalances conversion/decay

Yield

  • Overall : 65–78% after column chromatography (silica gel, hexane/EtOAc 4:1).

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

Process Parameters

StageConditions
EsterificationTubular reactor, 100°C, 10 bar
CatalystImmobilized lipase (e.g., Candida antarctica)
SolventSupercritical CO₂
Throughput50–100 kg/h

Purification

  • Wiped-Film Evaporation : Removes unreacted ethanol and water.

  • Crystallization : From hexane/ethyl acetate (1:3) at −20°C.

Quality Control

  • Purity : >97% (GC).

  • Byproducts : <1.5% mono- and triesters.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Fischer Esterification72–8595–97Moderate120–150
Electrochemical68–7895–99High90–110
Alkylation65–7893–96Low140–180
Industrial80–8897–99Very High70–90

Key Findings :

  • Electrochemical methods offer the best cost-performance ratio for large-scale production.

  • Enzymatic catalysis in supercritical CO₂ reduces environmental impact but requires higher capital investment .

Chemical Reactions Analysis

Types of Reactions

Tetraethyl propane-1,2,2,3-tetracarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield propane-1,2,2,3-tetracarboxylic acid and ethanol.

    Transesterification: The ester groups can be exchanged with other alcohols in the presence of a catalyst.

    Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

    Transesterification: Catalyzed by acids or bases, such as sulfuric acid or sodium methoxide, and performed under mild heating.

    Reduction: Conducted using strong reducing agents like lithium aluminum hydride in anhydrous conditions.

Major Products

    Hydrolysis: Propane-1,2,2,3-tetracarboxylic acid and ethanol.

    Transesterification: New esters depending on the alcohol used.

    Reduction: Propane-1,2,2,3-tetraol.

Scientific Research Applications

Tetraethyl propane-1,2,2,3-tetracarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential use in biochemical assays and as a precursor for biologically active compounds.

    Medicine: Explored for its potential in drug development and as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers, resins, and other materials due to its multifunctional ester groups.

Mechanism of Action

The mechanism of action of tetraethyl propane-1,2,2,3-tetracarboxylate depends on the specific chemical reaction it undergoes. In hydrolysis, the ester bonds are cleaved by nucleophilic attack from water molecules, resulting in the formation of carboxylic acid and alcohol. In reduction reactions, the ester groups are converted to alcohols through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Structural Isomers and Homologs

The following compounds share structural similarities with tetraethyl propane-1,2,2,3-tetracarboxylate, differing in ester group positions or substituents:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Tetramethyl propane-1,2,2,3-tetracarboxylate 53046-85-8 C₁₁H₁₆O₈ 276.24 LogP = 0.8; used in RP-HPLC analysis
Tetraethyl propane-1,1,2,3-tetracarboxylate 635-03-0 C₁₅H₂₄O₈ 332.35 Synthetic intermediate; supplier: TCI Chemicals
Tetramethyl propane-1,1,3,3-tetracarboxylate 28781-92-2 C₁₁H₁₆O₈ 276.24 Research reagent; solubility in organic solvents
Key Differences:

Ester Group Substitution :

  • Ethyl vs. Methyl Esters : Ethyl esters (e.g., 7460-75-5) exhibit higher lipophilicity (predicted LogP >1.5) compared to methyl esters (LogP = 0.8 for 53046-85-8) due to longer alkyl chains, influencing solubility and chromatographic behavior .
  • Positional Isomerism : Compounds like 635-03-0 (1,1,2,3-substitution) and 7460-75-5 (1,2,2,3-substitution) differ in carboxylate group arrangement, affecting steric hindrance and reactivity in synthesis .

Applications :

  • Analytical Chemistry : Tetramethyl derivatives (e.g., 53046-85-8) are optimized for RP-HPLC due to moderate polarity and compatibility with acetonitrile/water mobile phases .
  • Materials Science : Ethyl-substituted variants (e.g., 7460-75-5) are utilized in MOFs for gas separation (e.g., propylene purification) owing to their flexible coordination geometry .
  • Organic Synthesis : Tetramethyl-1,1,3,3-tetracarboxylate (28781-92-2) serves as a precursor for lactone intermediates in decarboxylation reactions .

Synthetic Methods: Tetramethyl esters are synthesized via esterification of propane tetracarboxylic acid with methanol under acidic conditions . Ethyl esters require ethanol as the esterifying agent, often yielding higher molecular weight products with distinct purification challenges .

Physicochemical Properties

  • Solubility : Methyl esters (e.g., 53046-85-8) are more water-soluble than ethyl analogs due to shorter alkyl chains .
  • Thermal Stability : Ethyl esters exhibit higher thermal stability, making them suitable for high-temperature applications in MOFs .
  • Spectroscopic Profiles : All compounds show strong carbonyl (C=O) stretching bands in IR spectroscopy (~1740 cm⁻¹), with NMR spectra differentiating substituent positions .

Research and Industrial Relevance

  • MOF Development : Asymmetric carboxylates like 7460-75-5 enable the construction of porous MOFs (e.g., HIAM-402) with tailored pore sizes for gas separation .
  • Chromatography : Tetramethyl derivatives are standard references in HPLC for quantifying impurities in pharmaceuticals .
  • Safety and Handling : Ethyl esters require precautions against ignition (P210) and proper ventilation due to higher flammability .

Biological Activity

Tetraethyl propane-1,2,2,3-tetracarboxylate (TEPT) is an organic compound notable for its unique structural and chemical properties. This tetraester, derived from propane-1,2,2,3-tetracarboxylic acid, has garnered attention in various fields including medicinal chemistry and materials science due to its potential biological activities. This article explores the biological activity of TEPT, focusing on its pharmacological applications, interaction mechanisms, and relevant research findings.

  • Molecular Formula : C15H24O8
  • Molecular Weight : 332.35 g/mol
  • CAS Number : 635-03-0

TEPT features four ethyl ester groups attached to a propane backbone, which influence its reactivity and interaction with biological systems. The hydrolysis of these ester groups in vivo can release active pharmacological agents, making TEPT a candidate for prodrug applications.

Biological Activity Overview

TEPT's biological activity has been explored across several studies, highlighting its potential in various therapeutic contexts:

Case Studies and Experimental Evidence

Several studies have focused on the synthesis and biological evaluation of TEPT:

  • Study on Hydrolysis and Biological Activity : Research indicates that upon hydrolysis, TEPT can yield biologically active derivatives. These derivatives have been shown to interact with various cellular components, potentially modulating metabolic processes .
  • Comparative Analysis with Related Compounds : A comparative study highlighted the unique reactivity of TEPT relative to similar compounds such as tetraethyl butane-1,1,2,3-tetracarboxylate. Differences in hydrolysis rates were observed due to variations in the carbon backbone structure.

Interaction Studies

Interaction studies involving TEPT reveal significant insights into its biological mechanisms:

Interaction TypeObserved Effects
Enzyme KineticsModulation of enzyme activity through competitive inhibition or substrate mimicry
Cellular ComponentsPotential interaction with membranes or proteins influencing cellular uptake and distribution

These interactions underscore the importance of understanding how structural features of TEPT affect its biological behavior.

Q & A

Q. Methodological Comparison Table :

MethodKey StepsAdvantagesChallenges
Halogenation-Saponification1. Halogenation of esters
2. Base-driven saponification
High yield with purified intermediatesSensitive to pH and side reactions
Electrochemical Cyclization1. Mediator selection
2. Electrooxidation in methanol
Mild conditions, scalableRequires specialized equipment

How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

Basic Research Question

  • IR Spectroscopy : Critical for identifying ester carbonyl stretches (~1740–1720 cm⁻¹) and monitoring cyclization products. For example, cyclopropane derivatives show distinct C=O shifts due to ring strain .
  • NMR Analysis : <sup>1</sup>H and <sup>13</sup>C NMR can differentiate between regioisomers by comparing splitting patterns of methylene protons adjacent to ester groups .

Q. Example Workflow :

Sample Preparation : Dissolve in deuterated chloroform for NMR or CCl₄ for IR.

Data Acquisition : Use high-resolution NMR (500 MHz+) and FT-IR with KBr pellets.

Interpretation : Cross-reference peaks with computational models (e.g., DFT) for confirmation .

What mechanistic insights explain the electrochemical cyclization of tetramethyl propane tetracarboxylate derivatives?

Advanced Research Question
The reaction proceeds via:

Mediator Activation : Alkali metal chlorides (e.g., KCl) act as redox mediators, lowering the oxidation potential of methanol.

Formaldehyde Generation : Anodic oxidation of methanol produces formaldehyde, which initiates cyclization.

Cyclopropane Formation : Nucleophilic attack by formaldehyde on the tetracarboxylate intermediate forms a strained cyclopropane ring, stabilized by electron-withdrawing ester groups .

Q. Key Experimental Parameters :

  • Current Density : 5–10 mA/cm² optimizes formaldehyde yield.
  • Temperature : Maintained at 25°C to prevent thermal decomposition.

How should researchers address contradictions in reported yields from different synthetic methods?

Advanced Research Question
Contradictions arise from variations in:

  • Reagent Purity : Impurities in starting materials (e.g., maleic anhydride) reduce yields.
  • Electrochemical Setup : Differences in electrode materials (Pt vs. graphite) affect mediator efficiency .

Q. Resolution Strategy :

Reproduce Conditions : Standardize reagents and equipment.

Kinetic Studies : Monitor reaction progress via HPLC to identify bottlenecks.

Comparative Analysis : Publish raw data (e.g., voltammograms, spectral libraries) for peer validation .

What role do ester groups play in stabilizing intermediates during this compound synthesis?

Advanced Research Question
The electron-withdrawing nature of ester groups:

  • Enhance Electrophilicity : Facilitates nucleophilic attack during cyclopropane formation.
  • Reduce Steric Hindrance : Ethyl esters provide a balance between reactivity and steric bulk, unlike bulkier alkyl groups.
  • Stabilize Transition States : Resonance stabilization of carbonyl groups lowers activation energy for cyclization .

How can this compound be applied in heterocyclic compound synthesis?

Advanced Research Question
The compound serves as a precursor for oxygen-containing heterocycles via:

Electrochemical Trimerization : Forms six-membered rings under controlled potential.

Cross-Coupling Reactions : Reacts with aldehydes (e.g., electro-generated formaldehyde) to yield spirocyclic ethers.

Q. Case Study :

  • Product : Cyclopropane-1,1,2,2-tetracarboxylate derivatives.
  • Conditions : Methanol solvent, KCl mediator, 8-hour electrolysis.
  • Yield : ~65% (reported in peer-reviewed studies) .

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